(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

Descripción

Molecular Architecture and Stereochemical Configuration

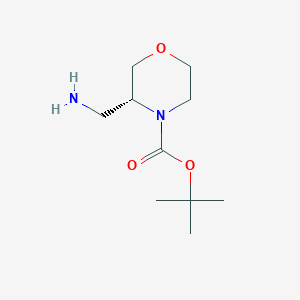

The molecular architecture of (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate is characterized by a six-membered morpholine ring containing both nitrogen and oxygen heteroatoms in a 1,4-relationship. The morpholine ring adopts a chair conformation, similar to related morpholine derivatives studied through crystallographic analysis. This conformation provides optimal spatial arrangement for the substituents while minimizing steric interactions. The tert-butyl carbamate group is positioned at the N-4 position of the morpholine ring, serving as a protecting group that can be selectively removed under specific reaction conditions.

The stereochemical configuration at the C-3 position is designated as (R) according to Cahn-Ingold-Prelog priority rules. This chiral center bears the aminomethyl substituent, which extends from the morpholine ring in a specific spatial orientation. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl (3R)-3-(aminomethyl)-4-morpholinecarboxylate, emphasizing the stereochemical designation. The InChI code 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1 provides detailed connectivity information, with the stereospecific notation indicating the (R)-configuration.

The molecular geometry exhibits specific bond angles and distances that reflect the sp3 hybridization of the carbon atoms within the morpholine ring. The oxygen atom in the ring provides additional conformational stability through its electron-donating properties and hydrogen-bonding capabilities. The nitrogen atom at position 4 is quaternized by the carbamate group, creating a planar arrangement around the carboxyl carbon that influences the overall molecular shape.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C10H20N2O3 | |

| Molecular Weight | 216.28 g/mol | |

| Chiral Centers | 1 | |

| Stereochemical Designation | (R) | |

| Ring System | Morpholine (chair conformation) |

Comparative Analysis of Enantiomeric Forms

The enantiomeric relationship between this compound and its (S)-counterpart represents a fundamental aspect of chiral chemistry, where the two forms are non-superimposable mirror images. The (S)-enantiomer, characterized by the opposite stereochemical configuration at the C-3 position, exhibits identical physical properties such as melting point, boiling point, and solubility in achiral environments, but differs significantly in its interaction with chiral reagents and biological systems. Research has demonstrated that enantiomers can exhibit distinct biological activities due to stereospecific enzyme interactions, making the differentiation between (R) and (S) forms crucial for pharmaceutical applications.

The synthetic accessibility of both enantiomers varies depending on the starting materials and methodologies employed. Asymmetric synthesis approaches have been developed to preferentially produce one enantiomer over the other, utilizing chiral catalysts or auxiliaries to control the stereochemical outcome. The (R)-enantiomer can be obtained through enantioselective reduction of corresponding ketone precursors or through resolution of racemic mixtures using chiral chromatography or crystallization techniques with chiral resolving agents.

Optical rotation measurements provide a practical method for distinguishing between the enantiomers, as they rotate plane-polarized light in opposite directions with equal magnitude. The (R)-enantiomer typically exhibits a positive optical rotation, while the (S)-form shows negative rotation of equivalent magnitude. These optical properties are fundamental for confirming enantiomeric purity and identity in synthetic preparations.

The biological activity profiles of the enantiomers can differ substantially, particularly in their interaction with chiral biological targets such as enzymes and receptors. Studies on related morpholine derivatives have shown that stereochemical configuration significantly influences binding affinity and selectivity toward specific biological targets. This stereospecificity underlies the importance of synthesizing and characterizing individual enantiomers rather than racemic mixtures in pharmaceutical research.

| Enantiomer | Optical Rotation | Biological Activity | Synthetic Preference |

|---|---|---|---|

| (R)-form | Positive | Stereospecific interactions | Target-specific synthesis |

| (S)-form | Negative | Different binding profile | Alternative synthetic routes |

| Racemic mixture | Zero (net) | Combined effects | Non-selective synthesis |

Crystallographic Data and Conformational Studies

Crystallographic analysis of morpholine-containing compounds has revealed important structural features that apply to this compound. Related morpholine derivatives crystallize in various space groups, with the morpholine ring consistently adopting a chair conformation to minimize ring strain and optimize intramolecular interactions. The chair conformation places the oxygen and nitrogen atoms in an optimal arrangement for potential hydrogen bonding with neighboring molecules in the crystal lattice.

The tert-butyl carbamate group in this compound is expected to influence crystal packing through steric interactions and potential hydrogen bonding via the carbonyl oxygen. Studies on similar tert-butyl carbamate-protected compounds have shown that the bulky tert-butyl group tends to adopt conformations that minimize steric clashes while maintaining favorable electrostatic interactions. The carbamate carbonyl often participates in intermolecular hydrogen bonding with amino groups or other hydrogen bond donors in the crystal structure.

Conformational analysis reveals that the aminomethyl substituent at the C-3 position can adopt multiple rotameric states around the C-C bond connecting it to the morpholine ring. The preferred conformation depends on intramolecular hydrogen bonding between the amino group and other functional groups within the molecule, as well as crystal packing forces in the solid state. Energy calculations suggest that conformations minimizing 1,3-diaxial interactions while maximizing favorable electrostatic interactions are most stable.

The overall molecular shape is influenced by the interplay between the morpholine ring conformation, the orientation of the tert-butyl carbamate group, and the position of the aminomethyl substituent. These conformational preferences affect both the physical properties of the compound and its biological activity profile. Crystallographic studies of related compounds have shown that morpholine rings typically exhibit bond lengths consistent with sp3 hybridization and bond angles reflecting minimal ring strain.

| Structural Feature | Observation | Impact |

|---|---|---|

| Morpholine ring | Chair conformation | Minimized ring strain |

| Carbamate group | Planar arrangement | Hydrogen bonding capability |

| Aminomethyl group | Multiple rotamers | Conformational flexibility |

| Crystal packing | Intermolecular interactions | Physical property determination |

Spectroscopic Identification Methods

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification of this compound through characteristic chemical shifts and coupling patterns. The 1H nuclear magnetic resonance spectrum exhibits distinct signals corresponding to each proton environment within the molecule. The tert-butyl group appears as a sharp singlet around 1.37 parts per million, integrating for nine protons. The morpholine ring protons show characteristic patterns between 3.0 and 4.0 parts per million, with the axial and equatorial protons of the ring methylenes displaying different chemical shifts due to their distinct electronic environments.

The aminomethyl group protons appear as a characteristic pattern in the 2.5 to 3.0 parts per million region, with coupling to the adjacent ring carbon bearing the substituent. The amino protons may appear as broad signals due to rapid exchange with trace moisture or may be observed as sharp signals under anhydrous conditions. The stereochemical configuration influences the coupling constants and chemical shifts through its effect on the overall molecular conformation and local electronic environment.

13C nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the carbamate group appears around 155-160 parts per million, while the quaternary carbon of the tert-butyl group resonates near 80 parts per million. The morpholine ring carbons show distinct signals based on their proximity to the nitrogen and oxygen heteroatoms, with α-carbons typically appearing downfield from β-carbons due to the electron-withdrawing effect of the heteroatoms.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbamate carbonyl stretch appears around 1700 wavenumbers, while the primary amino group exhibits characteristic N-H stretching vibrations in the 3300-3500 wavenumber region. The C-O stretching vibrations of both the morpholine ring and the carbamate ester appear in the 1000-1300 wavenumber range with distinct intensities and positions.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 217 (M+H)+, with characteristic fragment ions corresponding to loss of the tert-butyl group and other structural elements. The fragmentation pattern helps confirm the connectivity and substitution pattern of the molecule.

| Spectroscopic Method | Key Signals | Diagnostic Value |

|---|---|---|

| 1H Nuclear Magnetic Resonance | 1.37 ppm (tert-butyl), 3.0-4.0 ppm (morpholine) | Structural confirmation |

| 13C Nuclear Magnetic Resonance | 155-160 ppm (carbonyl), 80 ppm (quaternary) | Carbon framework |

| Infrared | 1700 cm⁻¹ (carbonyl), 3300-3500 cm⁻¹ (amino) | Functional group identification |

| Mass Spectrometry | m/z 217 (M+H)+ | Molecular weight confirmation |

Propiedades

IUPAC Name |

tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSSIQNSBCQILH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657771 | |

| Record name | tert-Butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-33-4 | |

| Record name | tert-Butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate generally involves:

- Construction or modification of the morpholine ring system.

- Introduction of the aminomethyl substituent at the 3-position.

- Protection of the morpholine nitrogen with a tert-butyl carbamate (Boc) group.

- Resolution or asymmetric synthesis to ensure the (R)-configuration.

Common synthetic routes employ nucleophilic substitution, reductive amination, or amide coupling reactions under controlled conditions to maintain stereochemical integrity.

Specific Preparation Method Using Amide Coupling

One documented approach involves the coupling of this compound with carboxylic acid derivatives using peptide coupling reagents:

| Parameter | Details |

|---|---|

| Starting materials | This compound, carboxylic acid derivative (e.g., 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid) |

| Coupling reagent | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |

| Base | N-ethyl-N,N-diisopropylamine (DIEA) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | Room temperature (approx. 20 °C) |

| Reaction time | Overnight (~12-16 hours) |

| Workup | Dilution with saturated sodium bicarbonate, extraction with ethyl acetate, washing with water and brine, drying over magnesium sulfate, solvent removal under reduced pressure |

| Purification | Silica gel column chromatography (hexane/ethyl acetate) |

| Yield | Example: 439 mg from 264 mg starting amine (approx. quantitative yield depending on scale) |

This method provides an amide product with preserved stereochemistry and high purity, confirmed by ^1H NMR spectroscopy.

Synthetic Route via Reductive Amination and Boc Protection

Another route involves:

- Starting from a morpholine derivative bearing a suitable leaving group at the 3-position (e.g., bromomethyl).

- Reaction with ammonia or an amine source to introduce the aminomethyl group via nucleophilic substitution.

- Protection of the morpholine nitrogen with tert-butyl chloroformate (Boc protection) in the presence of a base such as triethylamine.

Key reaction conditions include:

| Step | Reagents/Conditions |

|---|---|

| Aminomethyl introduction | Reaction of tert-butyl (R)-3-(bromomethyl)morpholine-4-carboxylate with ammonia or amine in an organic solvent (e.g., dichloromethane or tetrahydrofuran) with a base like triethylamine |

| Boc protection | Treatment with tert-butyl chloroformate (Boc2O) and base (triethylamine) at 0–25 °C |

| Purification | Flash chromatography on silica gel using ethyl acetate/hexane mixtures |

| Enantiomeric purity check | Chiral HPLC or circular dichroism spectroscopy |

This sequence ensures high enantiomeric purity and yield, suitable for pharmaceutical intermediates.

Salt Formation for Enhanced Stability

The free base this compound can be converted into its salt forms (e.g., hydrochloride or oxalate) to improve stability and solubility for pharmaceutical applications. For example:

- Reaction with oxalic acid to form the oxalate salt.

- Recrystallization or chromatographic purification to achieve high purity.

Such salt forms are often used in medicinal chemistry research for improved handling and formulation.

Summary Table of Preparation Methods

Analytical and Purification Techniques

- NMR Spectroscopy (1H, 13C): Confirms morpholine ring, Boc group, and aminomethyl substituent.

- Mass Spectrometry (HRMS, ESI-MS): Verifies molecular weight and molecular formula.

- Chiral HPLC: Ensures enantiomeric purity.

- Column Chromatography: Silica gel flash chromatography with hexane/ethyl acetate or reverse-phase HPLC for purification.

- X-ray Crystallography: Confirms absolute stereochemistry when needed.

Research Findings and Practical Considerations

- The use of HATU-mediated amide coupling provides efficient and high-yielding synthesis under mild conditions, preserving stereochemistry.

- Boc protection is essential to stabilize the amine functionality during synthetic transformations.

- Salt formation (e.g., oxalate) improves compound handling and bioavailability, critical for pharmaceutical use.

- Reaction conditions such as temperature, solvent choice, and base selection significantly impact yield and purity.

- Enantiomeric purity is a critical quality attribute, often monitored by chiral chromatographic techniques.

- The synthetic methods are adaptable for scale-up in industrial settings with optimization of reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically at the aminomethyl group, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate is widely used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various reactions, including:

- Substitution Reactions : The tert-butyl group can be replaced with other functional groups, facilitating the creation of diverse compounds.

- Reduction and Oxidation : The amino group can undergo oxidation to form oxides or be reduced to yield different amines, expanding the compound's applicability in synthetic chemistry.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

- Enzyme Interaction Studies : It serves as a valuable tool in understanding enzyme mechanisms and interactions due to its ability to bind specific targets, influencing their activity .

- Anticancer Research : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent. For instance, it has shown an IC50 value of approximately 15 µM against HeLa cells .

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. In studies against various bacterial strains, it demonstrated growth inhibition at concentrations as low as 10 µg/mL for Gram-positive bacteria .

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against several bacterial strains, revealing significant inhibition of growth in Gram-positive bacteria at low concentrations.

Case Study 2: Cytotoxicity Assessment

In vitro assays involving human cancer cell lines demonstrated that the compound can induce cytotoxicity, indicating its potential for further development in cancer therapeutics.

Recent Research Findings

Recent investigations have focused on optimizing the synthesis and enhancing the biological activity of this compound:

- Synthesis Improvements : New synthetic routes have been developed to increase yield and purity, facilitating broader biological testing.

- Structure-Activity Relationship (SAR) : Research into SAR has identified key functional groups that enhance binding affinity and selectivity towards target receptors .

Mecanismo De Acción

The mechanism by which ®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Enantiomers

Table 1: Structural and Functional Comparisons

Key Observations :

Stereochemical Differences :

- The (R) -enantiomer (1187929-33-4) and (S) -enantiomer (1187929-79-8) share identical molecular formulas but differ in spatial configuration. This distinction is critical in drug design, as enantiomers often exhibit divergent biological activities and receptor binding affinities .

- For example, in kinase inhibitors, the (R) -enantiomer may show higher selectivity due to optimal spatial alignment with target proteins .

Positional Isomerism: Moving the aminomethyl group from the 3-position to the 2-position (e.g., 1174913-80-4) alters steric and electronic interactions.

Salt Forms :

Functional Group Variants

Table 2: Functional Group Modifications

Key Observations :

Hydroxymethyl vs. Aminomethyl: Replacing -NH₂ with -OH (1416444-68-2) increases polarity (logP reduction from ~1.2 to ~0.5), improving water solubility but reducing membrane permeability . The hydroxyl group enables esterification or glycosylation, making it useful in prodrug strategies .

Aldehyde Functionalization :

- The formyl derivative (833474-06-9) is highly reactive, enabling Schiff base formation or nucleophilic additions. This is leveraged in bioconjugation for antibody-drug conjugates (ADCs) .

Actividad Biológica

(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into the compound's biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 306.31 g/mol. Its structure includes a morpholine ring, an aminomethyl group, and a tert-butyl carboxylate functional group, which contribute to its chemical reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound can bind to enzymes and proteins, potentially altering their activity and function . The exact pathways remain under investigation, but the compound's structural features suggest it may play a role in various biochemical processes.

Pharmacological Applications

- Antitumor Activity : Preliminary studies have indicated that compounds structurally related to this compound exhibit antitumor effects. For instance, related compounds have shown reduced viability in aggressive cancer cell lines such as MDA-MB-231 .

- Enzyme Interactions : The compound is being explored for its ability to modulate enzyme activities, which could have implications for drug development targeting specific diseases .

- Synthetic Intermediates : It serves as an intermediate in the synthesis of more complex molecules, indicating its utility in drug discovery and organic synthesis .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. These investigations help elucidate how variations in structure affect biological activity.

Data Table: Structure-Activity Relationship Studies

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| This compound | 1956436-20-6 | Potential enzyme modulator | Chiral compound with unique interactions |

| Related Compound A | 475106-18-4 | Antitumor activity observed | Similar structure; different substituents |

| Related Compound B | 1187929-79-8 | Moderate binding affinity | Enantiomeric form with altered properties |

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that related compounds can decrease cell viability in various cancer models by targeting specific receptors involved in tumor growth . For example, a study involving a related structure showed a significant reduction in cell proliferation at concentrations as low as 10 μM.

- Enzyme Binding Studies : Research has indicated that the binding affinity of this compound to certain enzymes may be influenced by the presence of the tert-butyl group, which enhances solubility and bioavailability .

Q & A

Q. What are the common synthetic routes for (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate, and how is stereochemical purity ensured?

The compound is typically synthesized via multi-step reactions involving chiral intermediates. For example, in a patent application (Example 467), it was used as a precursor in the synthesis of N-(3-chloro-4-fluorophenyl)-4,5-difluoro-N’-hydroxy-1H-benzo[d]imidazole-7-carboximidamide. Stereochemical control is achieved through enantioselective catalysis or resolution techniques, with chiral HPLC or NMR analysis (e.g., NMR) used to confirm configuration .

Q. How is this compound characterized in academic research?

Key characterization methods include:

- NMR spectroscopy : , , and NMR (e.g., δ 3.30–3.67 ppm for morpholine protons, δ -127.2 ppm for fluorine in derivatives) to confirm structure and purity .

- Mass spectrometry : ESI-MS and HRMS to verify molecular weight (e.g., [M+1] peaks at 455.2/457.1) .

- Chiral analysis : Polarimetry or chiral stationary-phase chromatography to validate enantiomeric excess .

Q. What role does this compound play as a synthetic intermediate?

It serves as a versatile building block in medicinal chemistry, particularly for introducing morpholine and aminomethyl motifs into drug candidates. For instance, it has been used to synthesize fluorinated benzimidazole derivatives with potential kinase inhibition activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in nucleophilic substitution or coupling reactions?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in SN2 reactions.

- Temperature control : Reactions often proceed at 0–25°C to minimize racemization of the chiral center.

- Catalysis : Palladium or copper catalysts improve cross-coupling efficiency (e.g., Buchwald-Hartwig amination). Post-reaction, TLC or LC-MS monitors progress, while recrystallization or silica gel chromatography isolates products .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Dynamic effects : Rotameric mixtures (e.g., observed in NMR splitting) require variable-temperature NMR or computational modeling (DFT) for clarity .

- Overlapping signals : Use of 2D NMR (COSY, HSQC) distinguishes adjacent protons (e.g., morpholine ring vs. tert-butyl groups) .

- Crystallography : Single-crystal X-ray diffraction (via SHELX refinement) provides unambiguous structural confirmation .

Q. How can researchers design derivatives of this compound to enhance bioactivity?

- Functional group interconversion : The aminomethyl group can be acylated, alkylated, or converted to ureas/thioureas.

- Fluorination : Introducing fluorine at specific positions (e.g., 3-fluoroazetidine analogs) improves metabolic stability and target binding .

- Salt formation : Acetate or trifluoroacetate salts (e.g., CAS 1174913-80-4) enhance solubility for biological assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

- Catalyst loading : Asymmetric hydrogenation requires precise catalyst-to-substrate ratios to avoid racemization.

- Purification : Simulated moving bed (SMB) chromatography or fractional crystallization ensures scalability.

- Process analytics : In-line PAT tools (e.g., FTIR) monitor critical quality attributes during large-scale reactions .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

Q. Table 2. Troubleshooting Common Synthesis Issues

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.